![molecular formula C16H24N4O4 B14009922 2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 59886-46-3](/img/structure/B14009922.png)
2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione is a member of the class of 1,4-benzoquinones. This compound is characterized by the presence of aziridin-1-yl groups at positions 2 and 5, and (2-hydroxyethyl)amino groups at positions 3 and 6 on the cyclohexa-2,5-diene-1,4-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with aziridine and (2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The aziridinyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione involves the formation of reactive intermediates that can interact with various molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes . This mechanism is particularly relevant in its potential use as an antineoplastic agent, where it can disrupt the replication of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diaziridin-1-yl-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxyethoxy groups instead of hydroxyethyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains imidazolium instead of aziridinyl groups.
Uniqueness
2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of aziridinyl and hydroxyethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59886-46-3 |
|---|---|
Molekularformel |
C16H24N4O4 |
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24N4O4/c1-17(7-9-21)11-13(19-3-4-19)16(24)12(18(2)8-10-22)14(15(11)23)20-5-6-20/h21-22H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZWJVEPYNBXQEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=C(C(=O)C(=C(C1=O)N2CC2)N(C)CCO)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
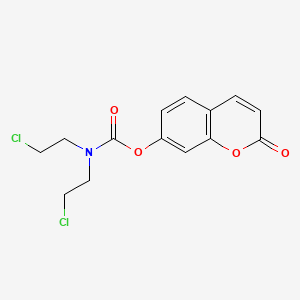
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
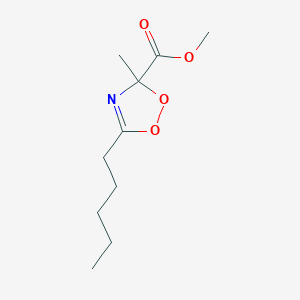
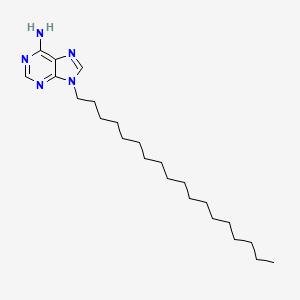
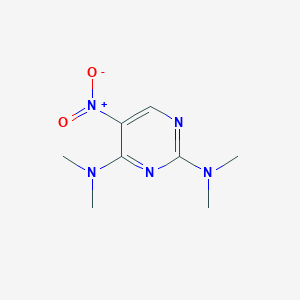

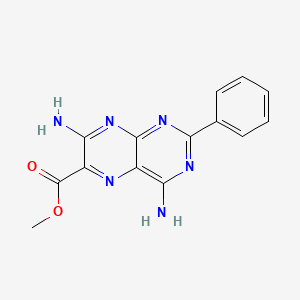
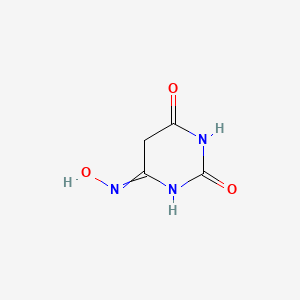
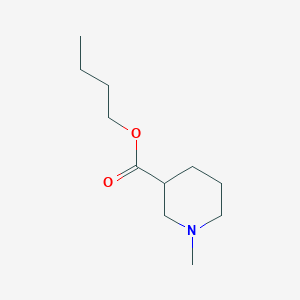
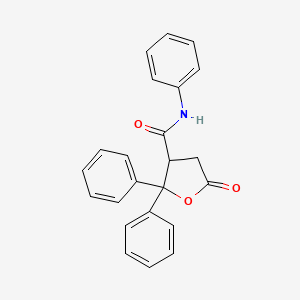
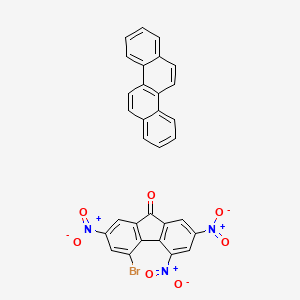
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
